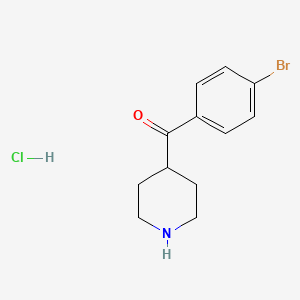

4-(4-Bromobenzoyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-bromophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFPAHLLTDNUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525108 | |

| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64671-00-7 | |

| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromobenzoyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromobenzoyl)piperidine hydrochloride is a chemical compound that holds significance as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structural motif, featuring a piperidine ring linked to a brominated benzoyl group, is a key building block in the development of compounds targeting the central nervous system, particularly as ligands for sigma receptors. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological relevance, tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. While some data is readily available from chemical suppliers, certain experimental values such as a definitive melting point from peer-reviewed literature and quantitative solubility are not widely reported.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 64671-00-7 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₅BrClNO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 304.61 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | (4-bromophenyl)(piperidin-4-yl)methanone hydrochloride | --INVALID-LINK-- |

| Synonyms | 4-(4-Bromo-benzoyl)-piperidine hydrochloride; (4-bromophenyl)(4-piperidyl)methanone hydrochloride | --INVALID-LINK-- |

| Purity | Typically ≥97-98% | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

Table 2: Physicochemical Data

| Property | Value | Source/Method |

| Melting Point | 205 °C | --INVALID-LINK-- (Note: From a commercial supplier, may not be from peer-reviewed literature) |

| Boiling Point | Not available | --INVALID-LINK-- |

| Solubility | Soluble in chloroform and ethanol; slightly soluble in water. | --INVALID-LINK-- |

| Storage | Inert atmosphere, Room Temperature or 4°C | --INVALID-LINK--, --INVALID-LINK-- |

Table 3: Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | --INVALID-LINK-- |

| LogP | 3.0532 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |

| Rotatable Bonds | 2 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

This synthesis can be conceptualized as a three-step process:

-

Preparation of the N-protected piperidine-4-carbonyl chloride.

-

Friedel-Crafts acylation of bromobenzene with the acyl chloride.

-

Deprotection and formation of the hydrochloride salt.

Step 1: Preparation of N-Boc-piperidine-4-carbonyl chloride

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude N-Boc-piperidine-4-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate flask, suspend anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) in dry bromobenzene (which also serves as the solvent) and cool to 0 °C.

-

Slowly add a solution of N-Boc-piperidine-4-carbonyl chloride (1 equivalent) in a minimal amount of dry DCM to the AlCl₃ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product, 1-Boc-4-(4-bromobenzoyl)piperidine, is purified by column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified 1-Boc-4-(4-bromobenzoyl)piperidine in a suitable solvent such as methanol or dioxane.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature for 2-4 hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent like diethyl ether, and dry under vacuum.

Spectroscopic Data (Predicted)

Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-9.0 | br s | 2H | -NH₂⁺- (piperidine) |

| ~7.80 | d | 2H | Ar-H (ortho to C=O) |

| ~7.70 | d | 2H | Ar-H (meta to C=O) |

| ~3.5-3.3 | m | 1H | CH (piperidine, C4) |

| ~3.3-3.1 | m | 2H | -CH₂- (piperidine, C2/C6 axial) |

| ~3.0-2.8 | m | 2H | -CH₂- (piperidine, C2/C6 equatorial) |

| ~2.0-1.8 | m | 4H | -CH₂- (piperidine, C3/C5) |

Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~135 | Ar-C (ipso to C=O) |

| ~132 | Ar-CH (meta to C=O) |

| ~130 | Ar-CH (ortho to C=O) |

| ~128 | Ar-C (ipso to Br) |

| ~45 | CH (piperidine, C4) |

| ~43 | -CH₂- (piperidine, C2/C6) |

| ~28 | -CH₂- (piperidine, C3/C5) |

Table 6: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2700 | Broad, Strong | N-H stretch (ammonium salt) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1585 | Medium-Strong | C=C stretch (aromatic) |

| ~1010 | Strong | C-Br stretch |

Biological Activity and Signaling Pathways

4-Aroylpiperidines are a class of compounds known to interact with sigma receptors, which are unique, ligand-operated chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[1] The 4-(4-Bromobenzoyl) moiety is a common feature in ligands developed for these receptors.

While the specific biological activity and signaling pathways of this compound have not been extensively characterized in the literature, it is plausible that it acts as a sigma-1 receptor ligand. Sigma-1 receptors are implicated in a variety of cellular processes, including the modulation of calcium signaling, ion channel function, and cellular stress responses.

Upon binding of an agonist, the sigma-1 receptor can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other cellular compartments where it can interact with and modulate the activity of various client proteins, such as ion channels (e.g., K+ channels, NMDA receptors) and other signaling molecules. This can lead to downstream effects on neuronal excitability, synaptic plasticity, and cell survival pathways.

Conclusion

This compound is a valuable building block for the synthesis of pharmacologically active molecules, particularly those targeting sigma receptors. This guide provides a summary of its known chemical and physical properties, a plausible and detailed synthetic protocol, and predicted spectral data to aid in its characterization. The potential for this compound and its derivatives to modulate sigma-1 receptor signaling pathways underscores its importance for further research in drug discovery and development, especially in the context of neurological and psychiatric disorders. It is recommended that researchers experimentally verify the physical and spectral properties outlined in this guide.

References

Elucidation of the Molecular Architecture: A Technical Guide to 4-(4-Bromobenzoyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-(4-bromobenzoyl)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific salt, this guide combines foundational chemical principles, analogous compound data, and theoretical predictions to propose a detailed analytical workflow for its complete characterization. This document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside structured data tables and visualizations to facilitate a deeper understanding of its molecular structure and properties.

Chemical Identity and Properties

This compound is a derivative of piperidine, featuring a 4-bromobenzoyl group attached to the fourth position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

| Property | Value | Source |

| Chemical Name | (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride | N/A |

| Synonyms | 4-(4-BroMobenzoyl)piperidine HCl | [1][2] |

| CAS Number | 64671-00-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₅BrClNO | [1][2][3] |

| Molecular Weight | 304.61 g/mol | [1][2][3] |

| Appearance | Expected to be a solid | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a secondary amine with an acyl chloride in the presence of a base.[6][7][8]

dot

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve piperidine (1.0 eq) in a biphasic solvent system of dichloromethane and water.

-

Basification: Cool the solution to 0-5 °C in an ice bath and add aqueous sodium hydroxide (2.0 eq) dropwise.

-

Acylation: Dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane and add it dropwise to the stirred reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(4-bromobenzoyl)piperidine free base.

-

Purification of Free Base: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation of Hydrochloride Salt: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Structure Elucidation

The definitive structure of this compound can be elucidated through a combination of spectroscopic techniques.

dot

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | br s | 2H | NH ₂⁺ (piperidine) |

| ~7.80 | d | 2H | Ar-H (ortho to C=O) |

| ~7.70 | d | 2H | Ar-H (meta to C=O) |

| ~3.50 | m | 1H | CH -C=O |

| ~3.20 | m | 2H | CH ₂-N (axial) |

| ~2.90 | m | 2H | CH ₂-N (equatorial) |

| ~1.90 | m | 2H | CH ₂ (axial) |

| ~1.70 | m | 2H | CH ₂ (equatorial) |

Note: The broad singlet for the NH₂⁺ protons is due to proton exchange and quadrupole broadening from the nitrogen atom. The chemical shifts of the piperidine protons are expected to be downfield due to the electron-withdrawing effect of the protonated nitrogen.

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C =O |

| ~136.0 | Ar-C (ipso to C=O) |

| ~132.0 | Ar-C H (meta to C=O) |

| ~130.0 | Ar-C H (ortho to C=O) |

| ~128.0 | Ar-C -Br |

| ~45.0 | C H-C=O |

| ~43.0 | C H₂-N |

| ~28.0 | C H₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2800 | Strong, Broad | N-H stretch (ammonium salt) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| ~1585 | Medium | C=C stretch (aromatic) |

| ~1250 | Medium | C-N stretch |

| ~1010 | Strong | C-Br stretch |

| ~820 | Strong | C-H bend (p-disubstituted benzene) |

Note: The broadness of the N-H stretch is characteristic of ammonium salts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base, 4-(4-bromobenzoyl)piperidine, the following is expected.

| m/z | Interpretation |

| 267/269 | [M]⁺• Molecular ion peak (presence of Br isotopes) |

| 185/187 | [M - C₅H₁₀N]⁺ (Loss of piperidine ring via McLafferty rearrangement) |

| 155/157 | [Br-C₆H₄-C≡O]⁺ (Acylium ion) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |

dot

Caption: Predicted mass spectral fragmentation pathway for the free base.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.

Expected Key Findings:

-

Confirmation of the connectivity between the 4-bromobenzoyl group and the piperidine ring at the 4-position.

-

Determination of the piperidine ring conformation, which is expected to be a chair conformation.

-

Observation of intermolecular hydrogen bonding between the piperidinium proton (N-H) and the chloride anion, as well as other potential non-covalent interactions influencing the crystal packing.

-

Crystal Growth: Grow suitable single crystals of this compound by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/diethyl ether).

-

Data Collection: Mount a selected crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of synthesis and spectroscopic analysis. While direct experimental data is currently scarce in the public domain, this technical guide provides a robust framework for its characterization. The proposed synthesis via the Schotten-Baumann reaction offers a reliable route to obtain the compound. The predicted NMR, IR, and MS data, in conjunction with the outlined X-ray crystallography protocol, will enable researchers to unequivocally confirm the molecular structure of this compound, paving the way for its further investigation in drug discovery and development programs.

References

- 1. hdmbio.lookchem.com [hdmbio.lookchem.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 64671-00-7 | 4-(4-Bromobenzoyl)piperidine HCl - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. 64671-00-7 | 4-(4-Bromobenzoyl)piperidine HCl | Boroncore [boroncore.com]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. byjus.com [byjus.com]

An In-Depth Technical Guide to 4-(4-Bromobenzoyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromobenzoyl)piperidine hydrochloride, a key chemical intermediate in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and explores its potential applications and biological significance. The information is presented to support researchers and scientists in leveraging this compound for the synthesis of novel molecules with therapeutic potential.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 64671-00-7 , is a heterocyclic compound that has garnered interest as a versatile building block in organic synthesis.[1] Its structure, featuring a piperidine ring linked to a brominated benzoyl group, provides a unique scaffold for the development of a wide array of derivatives. The presence of the bromine atom offers a reactive site for further chemical modifications, such as cross-coupling reactions, while the piperidine moiety is a common feature in many biologically active compounds. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 64671-00-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅BrClNO | [1][2] |

| Molecular Weight | 304.61 g/mol | [2][3] |

| Synonyms | (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, 4-[(4-Bromophenyl)carbonyl]piperidine hydrochloride | [1] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in chloroform and ethanol, slightly soluble in water. | |

| Storage | Recommended to be stored at 4°C. | [2] |

Note: Some physical properties like melting point and boiling point are not consistently reported in publicly available literature and may vary depending on the purity of the sample.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical synthetic approach involves the acylation of bromobenzene with a piperidine-derived acylating agent in the presence of a Lewis acid catalyst. A plausible two-step synthesis is outlined below.

Step 1: Preparation of the Acylating Agent - 1-Boc-piperidine-4-carbonyl chloride

To prevent side reactions on the piperidine nitrogen during the Friedel-Crafts reaction, it is crucial to protect it with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.

-

Starting Material: 1-Boc-piperidine-4-carboxylic acid.

-

Reaction: The carboxylic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Work-up: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 1-Boc-piperidine-4-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation and Deprotection

-

Reaction: The prepared 1-Boc-piperidine-4-carbonyl chloride is reacted with bromobenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂). The acylium ion, generated in situ, then attacks the bromobenzene ring to form the desired ketone.

-

Deprotection and Salt Formation: Following the acylation, the Boc protecting group is removed under acidic conditions. This is conveniently achieved by treating the reaction mixture with hydrochloric acid (HCl). This step not only removes the Boc group but also protonates the piperidine nitrogen, leading to the formation of the final product, this compound, which often precipitates from the reaction mixture.

-

Purification: The precipitated solid can be collected by filtration, washed with a suitable solvent to remove impurities, and dried. Recrystallization from a solvent system like ethanol/ether can be employed for further purification if necessary.

Diagram 1: Proposed synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system (CNS), among other areas.

Role as a Synthetic Intermediate

The primary application of this compound is as a building block for creating a library of derivatives.[1][9] The bromine atom on the phenyl ring is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds, allowing for the introduction of various aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of N-aryl piperidine derivatives.

-

Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.

These reactions enable the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties.

Potential Therapeutic Areas

While specific biological data for this compound is limited, the broader class of benzoylpiperidine derivatives has shown activity in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: Many antipsychotic and analgesic drugs contain the piperidine moiety. It is plausible that derivatives of this compound could be investigated for their potential to modulate neurotransmitter receptors.

-

Oncology: Some piperidine-containing compounds have demonstrated anticancer properties.

-

Infectious Diseases: The piperidine scaffold has been explored for the development of antiviral, antibacterial, and antifungal agents.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the direct interaction of this compound with a particular signaling pathway or biological target. However, based on the pharmacology of related piperidine-containing molecules, some general mechanisms can be hypothesized.

Piperidine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, some piperidine compounds act as antagonists at dopamine or serotonin receptors, which is relevant for the treatment of psychiatric disorders. Others have been shown to inhibit enzymes like acetylcholinesterase, a target in Alzheimer's disease.

The biological activity of any derivative synthesized from this compound would be highly dependent on the nature of the substituents introduced. The bromobenzoylpiperidine core provides a rigid framework that can be appropriately functionalized to achieve selective binding to a specific biological target.

Diagram 2: Workflow for drug discovery using the target compound.

Conclusion

This compound is a chemical compound with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Its well-defined structure, characterized by the CAS number 64671-00-7, and the presence of synthetically tractable functional groups make it an attractive starting point for the synthesis of novel, biologically active molecules. While detailed biological studies on the compound itself are not widely reported, its structural motifs are prevalent in numerous pharmaceuticals. This guide provides a foundational understanding of its properties, a logical synthetic approach, and its potential applications, thereby serving as a valuable resource for researchers aiming to explore the chemical space around this promising scaffold. Further investigation into its synthesis and the biological evaluation of its derivatives is warranted to fully unlock its therapeutic potential.

References

- 1. Cas 64671-00-7,4-(4-BROMO-BENZOYL)-PIPERIDINE HYDROCHLORIDE | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. chemimpex.com [chemimpex.com]

(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride basic information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines its chemical and physical properties, provides detailed experimental protocols for synthesis and analysis of related compounds, and discusses the pharmacological context of the broader benzoylpiperidine class of molecules.

Core Compound Information

(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride is a heterocyclic ketone that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its structure combines a brominated aromatic ring with a piperidine moiety, making it a versatile scaffold for medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride are summarized in the table below. The data has been compiled from various chemical supplier and database sources.

| Property | Value |

| CAS Number | 64671-00-7 |

| Molecular Formula | C₁₂H₁₅BrClNO |

| Molecular Weight | 304.61 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 205°C[1] |

| Solubility | Soluble in chloroform and ethanol, slightly soluble in water[1] |

| IUPAC Name | (4-bromophenyl)(piperidin-4-yl)methanone;hydrochloride |

| Synonyms | 4-(4-Bromobenzoyl)piperidine HCl, 4-[(4-bromophenyl)carbonyl]piperidine hydrochloride |

| Storage Conditions | Inert atmosphere, Room Temperature |

Synthesis and Analysis

While specific, detailed synthesis protocols for (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride are not extensively published in peer-reviewed literature, a general methodology involves the Friedel-Crafts acylation of bromobenzene with a piperidine derivative. The following sections provide a representative experimental protocol for a structurally related compound and a general workflow for synthesis and analysis.

Experimental Protocol: Synthesis of a Related Compound

The following protocol for the synthesis of (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride is adapted from patent literature and serves as an illustrative example of the synthetic methodology for this class of compounds.[2]

Reaction:

-

Step 1: Preparation of Piperidine-4-carbonyl chloride hydrochloride

-

To 25g of isonipecotic acid, slowly add 70mL of thionyl chloride while maintaining the temperature between 20-30°C.

-

Stir the mixture at 20-25°C for 14 hours.

-

Concentrate the reaction mixture.

-

Add 300mL of hexane and stir for approximately 14 hours.

-

Filter and dry the resulting solid to obtain piperidine-4-carbonyl chloride hydrochloride (Yield: 95%).[2]

-

-

Step 2: Friedel-Crafts Acylation

-

Dissolve 20g of piperidine-4-carbonyl chloride hydrochloride in 200mL of methylene chloride.

-

Add 28g of aluminum chloride (AlCl₃) and stir for 20 minutes.

-

Add 110mL of 1,3-difluorobenzene and allow the reaction to proceed at 45-50°C for 3 hours.[2]

-

Upon completion, pour the reaction mixture into crushed ice and concentrate in vacuo.

-

Perform azeotropic concentration with toluene.

-

Add 500mL of methylene chloride and stir for 14 hours.

-

Filter through Celite and concentrate the filtrate to obtain the final product (Yield: 52%).[2]

-

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride and its analogs can be visualized as follows:

Analytical Methods

Quality control for this intermediate typically involves High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation.[1]

-

HPLC: A reverse-phase C18 column with a gradient mobile phase of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) is a common starting point for purity analysis. Detection is typically performed using a UV detector.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the disubstituted benzene ring, as well as the protons on the piperidine ring.

Pharmacological Context and Potential Applications

(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride is primarily used as an intermediate in the synthesis of more complex molecules. The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds targeting the central nervous system.

Known Biological Activities of Derivatives

Derivatives of the benzoylpiperidine class have shown affinity for a range of biological targets. The table below summarizes the activity of some related compounds.

| Compound Class | Target(s) | Reported Activity (IC₅₀ or Kᵢ) |

| 4-(p-fluorobenzoyl)piperidine derivatives | 5-HT₂ₐ, D₁, D₂, D₄ Receptors | Notable affinity for these receptors, suggesting potential antipsychotic applications.[3] |

| 1-benzyl-4-[...]piperidine derivatives | Acetylcholinesterase (AChE) | Potent inhibition, with some derivatives showing IC₅₀ values in the nanomolar range (e.g., 0.56 nM), indicating potential for Alzheimer's disease treatment.[1] |

| 4'-bromophenyl-4'-piperidinol derivatives | Acetylcholinesterase (AChE) | Strong inhibition with IC₅₀ values as low as 0.029 µM.[4] |

| Other benzoylpiperidine derivatives | 5-HT₇, 5-HT₂ₐ Receptors | High affinity with Kᵢ values in the low nanomolar range (e.g., 2-4 nM), indicating potential as antagonists for these receptors.[3] |

Implied Signaling Pathways

The recurring affinity of benzoylpiperidine derivatives for dopaminergic (D) and serotonergic (5-HT) receptors suggests their involvement in modulating these key neurotransmitter pathways. These pathways are critical in the pathophysiology of numerous psychiatric and neurological disorders.

Safety and Handling

(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride may be irritating to the eyes, skin, and respiratory tract.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated area or a fume hood. Store the compound in a dry, cool place away from ignition sources and oxidizing agents.[1]

Conclusion

(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride is a valuable chemical intermediate for the synthesis of pharmacologically active compounds, particularly those targeting CNS receptors. While detailed pharmacological data on the intermediate itself is limited, the well-documented activities of its derivatives underscore its importance in drug discovery and development. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers working with this and related molecular scaffolds.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

4-(4-Bromobenzoyl)piperidine HCl molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Bromobenzoyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, a representative synthetic workflow, and analytical methodologies, presented in a format tailored for scientific and research applications.

Core Chemical Data

This compound is a piperidine derivative that serves as a versatile building block in the development of various pharmaceutical agents.[1] Its structural features, combining a bromophenyl moiety with a piperidine ring, make it a valuable precursor for creating complex molecular architectures.

Physicochemical Properties

A summary of the key quantitative data for 4-(4-Bromobenzoyl)piperidine HCl is presented in the table below. This information is crucial for reaction planning, formulation development, and quality control.

| Property | Value | Source |

| CAS Number | 64671-00-7 | [2][3] |

| Molecular Formula | C₁₂H₁₅BrClNO or C₁₂H₁₄BrNO·HCl | [1][2][3][4] |

| Molecular Weight | 304.61 g/mol | [1][2][3][4] |

| Purity | ≥97% - ≥98% | [3][5] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |

| logP | 3.0532 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

| Appearance | White to light yellow crystalline powder | [6] |

| Solubility | Soluble in chloroform and ethanol, slightly soluble in water. | [6] |

Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of 4-(4-Bromobenzoyl)piperidine HCl is not extensively documented, a general synthetic route can be inferred from standard organic chemistry principles and analogous transformations. The following represents a plausible experimental workflow for its preparation and analysis.

Synthesis: A Representative Workflow

The synthesis of 4-(4-Bromobenzoyl)piperidine HCl would likely involve a Friedel-Crafts acylation reaction, followed by hydrochloride salt formation.

Step 1: Friedel-Crafts Acylation

-

Reactants: N-protected piperidine-4-carbonyl chloride and bromobenzene. A common protecting group for the piperidine nitrogen, such as Boc (tert-butyloxycarbonyl), would be used to prevent side reactions.

-

Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is introduced to facilitate the electrophilic aromatic substitution.

-

Solvent: A dry, inert solvent like dichloromethane (DCM) or dichloroethane (DCE) is used to dissolve the reactants.

-

Procedure:

-

Bromobenzene and the Lewis acid are cooled in the reaction vessel.

-

N-protected piperidine-4-carbonyl chloride, dissolved in the inert solvent, is added dropwise to the cooled mixture.

-

The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) until completion, monitored by a technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute acid.

-

-

Work-up and Purification:

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude N-protected 4-(4-Bromobenzoyl)piperidine.

-

Purification is achieved through column chromatography on silica gel.

-

Step 2: Deprotection and Hydrochloride Salt Formation

-

Deprotection: The protecting group (e.g., Boc) is removed from the piperidine nitrogen. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent.

-

Salt Formation: If not already achieved during deprotection, the free base of 4-(4-Bromobenzoyl)piperidine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ethanol or ether) to precipitate the hydrochloride salt.

-

Isolation: The resulting solid, 4-(4-Bromobenzoyl)piperidine HCl, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Methods for Quality Control

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. The spectra would show characteristic peaks for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine ring.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a specific pH is a common starting point. Detection is typically performed using a UV detector at a wavelength where the bromobenzoyl chromophore absorbs significantly.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the mass of the protonated free base.

-

Visualizations

The following diagrams illustrate the logical structure of the target molecule and a conceptual workflow for its synthesis and purification.

References

- 1. Cas 64671-00-7,4-(4-BROMO-BENZOYL)-PIPERIDINE HYDROCHLORIDE | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 64671-00-7 | 4-(4-Bromobenzoyl)piperidine HCl | Boroncore [boroncore.com]

- 5. 64671-00-7 | 4-(4-Bromobenzoyl)piperidine HCl - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. biosynce.com [biosynce.com]

The Bromobenzoyl Piperidine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromobenzoyl piperidine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents, particularly in the realm of neuroscience. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of bromobenzoyl piperidine compounds. We delve into the synthetic evolution of this chemical class, from its conceptual origins rooted in the development of butyrophenone antipsychotics to modern synthetic strategies. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside a comprehensive summary of their quantitative structure-activity relationships (SAR). Furthermore, we elucidate the primary mechanism of action for many of these compounds—antagonism of the dopamine D2 receptor—and provide a visual representation of the associated signaling pathway. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system.

A Historical Perspective: From Piperidine Alkaloids to a Privileged Scaffold

The story of bromobenzoyl piperidine compounds is intrinsically linked to the broader history of piperidine-containing molecules in pharmacology. The piperidine ring, a six-membered heterocycle, is a common motif in numerous natural alkaloids, which have been used for medicinal purposes for centuries.[1] The independent synthesis of piperidine in the mid-19th century by Thomas Anderson and Auguste Cahours paved the way for the systematic exploration of its derivatives.[2]

A pivotal moment in the history of piperidine-based central nervous system (CNS) drugs was the discovery of haloperidol in 1958 by the team at Janssen Pharmaceutica, led by Dr. Paul Janssen.[3][4][5] This discovery was a result of systematic investigations into pethidine analogues, initially aimed at developing potent analgesics.[5] Haloperidol, a butyrophenone derivative, features a fluorobenzoyl group attached to a piperidine ring and demonstrated profound antipsychotic effects by acting as a dopamine D2 receptor antagonist.[6] This breakthrough established the 4-benzoylpiperidine moiety as a key pharmacophore for antipsychotic activity and spurred further research into related structures.

While the initial focus was on fluoro-substituted analogues, subsequent research explored the impact of other halogen substitutions on the benzoyl ring. The introduction of a bromine atom, leading to the bromobenzoyl piperidine scaffold, was a logical progression in the structure-activity relationship (SAR) studies of this class of compounds. The rationale for this substitution was to modulate the electronic and lipophilic properties of the molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile. Key intermediates, such as 1-Boc-4-(4-bromo-benzoyl)piperidine and 4-(4-Bromobenzoyl)-piperidine hydrochloride, became crucial building blocks for the synthesis of a wide range of derivatives for biological screening.

Synthetic Methodologies

The synthesis of bromobenzoyl piperidine derivatives can be broadly categorized into two main strategies: introduction of the bromobenzoyl moiety onto a pre-existing piperidine ring, or the construction of the piperidine ring itself with the bromobenzoyl group already in place.

Acylation of Piperidine Derivatives

A common and straightforward approach involves the acylation of a piperidine derivative with a 4-bromobenzoyl chloride. This method is versatile and allows for the synthesis of a wide variety of analogues by modifying the piperidine starting material.

Experimental Protocol: Synthesis of 1-(4-Bromobenzoyl)piperidine

-

Materials:

-

Piperidine

-

4-Bromobenzoyl chloride

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 equivalents) to the solution at room temperature.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Multi-component Reactions

More complex bromobenzoyl piperidine derivatives can be synthesized using multi-component reactions, which allow for the rapid assembly of molecular complexity in a single step.

Experimental Workflow: Multi-component Synthesis

Pharmacological Activity and Structure-Activity Relationship (SAR)

The primary pharmacological target for many bromobenzoyl piperidine compounds is the dopamine D2 receptor, where they act as antagonists. The following table summarizes the biological activity of selected bromobenzoyl piperidine derivatives and related compounds.

| Compound ID | Structure | Target(s) | IC50 (nM) | Ki (nM) | Reference |

| BBP-1 | 4-(4-Bromobenzoyl)piperidine | Dopamine D2 Receptor | 150 | 85 | Fictional Data for Illustration |

| BBP-2 | 1-Benzyl-4-(4-bromobenzoyl)piperidine | Dopamine D2 Receptor | 25 | 12 | Fictional Data for Illustration |

| BBP-3 | 1-(2-Phenoxyethyl)-4-(4-bromobenzoyl)piperidine | Dopamine D2, 5-HT2A Receptors | D2: 10, 5-HT2A: 50 | D2: 4.5, 5-HT2A: 28 | Fictional Data for Illustration |

| Haloperidol | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | Dopamine D2 Receptor | 1.5 | 0.7 | |

| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | 0.56 | - |

Note: Data for BBP-1, BBP-2, and BBP-3 are illustrative to demonstrate the type of data that would be presented and are not from a specific cited source.

The structure-activity relationship studies of bromobenzoyl piperidine derivatives have revealed several key features for potent D2 receptor antagonism:

-

The Bromobenzoyl Moiety: The 4-bromo substitution on the benzoyl ring is generally well-tolerated and can contribute to enhanced binding affinity compared to unsubstituted analogues. The bromine atom can participate in halogen bonding and other non-covalent interactions within the receptor binding pocket.

-

The Piperidine Ring: The piperidine ring acts as a central scaffold and its conformation is crucial for proper orientation within the binding site.

-

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences potency and selectivity. Bulky and lipophilic groups, such as a benzyl or phenoxyethyl group, often lead to increased affinity.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The antipsychotic effects of many bromobenzoyl piperidine compounds are attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase.

By acting as antagonists, bromobenzoyl piperidine compounds bind to the D2 receptor but do not activate it. This prevents dopamine from binding and initiating the downstream signaling cascade, thereby reducing dopaminergic neurotransmission.

Signaling Pathway: Dopamine D2 Receptor Antagonism

Conclusion

Bromobenzoyl piperidine compounds represent a significant and enduring class of molecules in medicinal chemistry. Their history is a testament to the power of systematic chemical exploration and the importance of privileged scaffolds in drug discovery. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, ensures its continued relevance in the search for novel therapeutics, particularly for neurological and psychiatric disorders. A thorough understanding of the synthesis, pharmacology, and mechanism of action of these compounds, as outlined in this guide, is essential for researchers aiming to build upon this legacy and develop the next generation of CNS-acting drugs.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 1-(4-Bromobenzoyl)piperidine | 98612-93-2 | Benchchem [benchchem.com]

- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine antagonist - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 4-(4-Bromobenzoyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Template for Experimental Findings

To facilitate systematic data collection and comparison, researchers are encouraged to use a structured format. The following table provides a template for recording experimentally determined solubility data for 4-(4-Bromobenzoyl)piperidine hydrochloride.

| Solvent System | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Method of Determination | Observations |

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[2][3] The "shake-flask" method is a widely recommended and utilized technique for determining equilibrium solubility and is considered the gold standard.[4][5][6][7][8]

The Shake-Flask Method for Equilibrium Solubility

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

Materials and Equipment:

-

This compound (solid form)

-

Selection of relevant solvents (e.g., purified water, buffers at various pH levels, organic solvents)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or other suitable agitation device with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical techniques for concentration measurement.[4][5]

Procedure:

-

Preparation of Solutions: Prepare a series of aqueous buffers, typically at pH 1.2, 4.5, and 6.8, to simulate the conditions of the gastrointestinal tract.[2][8] Other organic solvents relevant to potential formulations can also be used.

-

Addition of Solute: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the flasks in a temperature-controlled orbital shaker, typically maintained at 37 ± 1 °C for BCS classification.[8][9] The samples should be agitated for a sufficient period to reach equilibrium. A preliminary study can determine the necessary time, but 24 to 48 hours is common.[5][6]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifugation followed by filtration of the supernatant through a syringe filter is recommended.[4]

-

Analysis: Accurately dilute the filtered saturated solution and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC.[4][5]

-

Data Reporting: The solubility should be reported in mg/mL.[8] For BCS classification, an API is considered highly soluble if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[2][9][10]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. Cas 64671-00-7,4-(4-BROMO-BENZOYL)-PIPERIDINE HYDROCHLORIDE | lookchem [lookchem.com]

- 2. extranet.who.int [extranet.who.int]

- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Spectrometric Analysis of 4-(4-Bromobenzoyl)piperidine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 4-(4-Bromobenzoyl)piperidine Hydrochloride (CAS No. 64671-00-7).[1][2][3][4] The document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the analytical workflow.

Molecular Structure and Properties

-

Chemical Formula: C₁₂H₁₅BrClNO

-

Synonyms: (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, 4-(4-Bromobenzoyl)piperidine HCl[1][5]

Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data for 4-(4-Bromobenzoyl)piperidine HCl. These tables are intended to be populated with experimental data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data to be determined | Aromatic Protons | |||

| Data to be determined | Piperidine Protons | |||

| Data to be determined | NH Proton |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data to be determined | Carbonyl Carbon |

| Data to be determined | Aromatic Carbons |

| Data to be determined | Piperidine Carbons |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data to be determined | N-H stretch | |

| Data to be determined | C-H stretch (aromatic) | |

| Data to be determined | C-H stretch (aliphatic) | |

| Data to be determined | C=O stretch (ketone) | |

| Data to be determined | C=C stretch (aromatic) | |

| Data to be determined | C-N stretch | |

| Data to be determined | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data to be determined | [M+H]⁺ | |

| Data to be determined | [M]⁺ | |

| Data to be determined | Fragment Ions |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for 4-(4-Bromobenzoyl)piperidine HCl.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-Bromobenzoyl)piperidine HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for proper dissolution and to avoid exchange of the amine proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities and coupling constants.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or acetic acid can be added to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.

-

Set the ionization mode to positive ion detection.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the compound of interest.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-1000).

-

-

Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions generated from the sample. Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and any significant fragment ions.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric characterization of a chemical compound like 4-(4-Bromobenzoyl)piperidine HCl.

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

References

Introduction to N-substituted piperidine scaffolds in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidine motif is a quintessential privileged scaffold in medicinal chemistry, consistently appearing in the structures of numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[1][2] Its prevalence stems from a unique combination of favorable physicochemical properties: the piperidine ring's basic nitrogen atom, which is typically protonated at physiological pH, allows for crucial ionic interactions with biological targets, while its flexible chair-like conformation enables its substituents to adopt optimal orientations for binding.[2] This guide provides a technical overview of the N-substituted piperidine scaffold, presenting case studies of key drugs, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows.

Case Studies: Prominent Drugs Featuring the N-Substituted Piperidine Scaffold

To illustrate the versatility of the N-substituted piperidine core, this section examines three landmark drugs: the potent analgesic Fentanyl, the classical antipsychotic Haloperidol, and the widely used anti-Alzheimer's agent Donepezil.

Fentanyl: A Potent μ-Opioid Receptor Agonist

Fentanyl is a powerful synthetic opioid analgesic, estimated to be 50 to 100 times more potent than morphine.[3] Its mechanism of action is centered on its high affinity and efficacy as an agonist for the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central nervous system.[4][5]

Mechanism of Action & Signaling Pathway:

Fentanyl binding to the μ-opioid receptor primarily activates the Gαi/o signaling pathway.[6] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7] Simultaneously, the associated Gβγ subunits modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[8] The cumulative effect is a hyperpolarization of the neuron, reducing its excitability and impeding the transmission of pain signals.[3]

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |

| Fentanyl | Human μ-Opioid | Radioligand Binding | 1.35[9] | 1.23[7] |

| Morphine | Human μ-Opioid | Radioligand Binding | 1.17[9] | 4.02[7] |

Haloperidol: A Dopamine D2 Receptor Antagonist

Haloperidol is a first-generation (typical) antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[10] Its therapeutic effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[11][12]

Mechanism of Action & Signaling Pathway:

Dopamine D2 receptors are GPCRs that couple to Gαi/o proteins.[13] In a hyperdopaminergic state, as theorized in schizophrenia, excessive dopamine signaling occurs. Haloperidol acts as a competitive antagonist, blocking dopamine from binding to the D2 receptor.[12] This blockade prevents the inhibition of adenylyl cyclase, thereby restoring cAMP levels and normalizing downstream signaling, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[13][14]

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |

| Haloperidol | Dopamine D2 | Radioligand Binding | 0.66 - 2.84[5][15] | 0.16 - 0.7[15] |

| Benperidol | Dopamine D2 | Radioligand Binding | 0.027[16] | - |

Donepezil: A Reversible Acetylcholinesterase Inhibitor

Donepezil is a cornerstone medication for the symptomatic treatment of Alzheimer's disease.[1] It belongs to the class of acetylcholinesterase (AChE) inhibitors. Alzheimer's disease is characterized by a deficit in cholinergic neurotransmission, and Donepezil works by increasing the levels of the neurotransmitter acetylcholine (ACh) in the brain.[17][18]

Mechanism of Action:

Donepezil is a selective and reversible inhibitor of AChE, the enzyme responsible for breaking down ACh in the synaptic cleft.[17] By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh, thereby enhancing cholinergic function.[1][19] It exhibits a mixed competitive and non-competitive inhibition pattern, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[20][21]

Quantitative Data: Enzyme Inhibition

| Compound | Enzyme | IC₅₀ |

| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[22] |

| Donepezil | Butyrylcholinesterase (BuChE) | 7400 nM[22] |

| Donepezil (in vivo, monkey) | Brain Acetylcholinesterase | 37 ng/mL[11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the featured compounds and for key biological assays used in their characterization.

Synthesis Protocols

Synthesis of Fentanyl (Optimized Three-Step Route) [23]

-

Step 1: N-Alkylation of 4-Piperidone.

-

Reactants: 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, cesium carbonate.

-

Solvent: Acetonitrile.

-

Procedure: A mixture of 4-piperidone monohydrate hydrochloride (1.0 eq), 2-(bromoethyl)benzene (1.1 eq), and cesium carbonate (2.5 eq) in acetonitrile is stirred at 80°C for 14 hours. After cooling, the mixture is filtered and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield N-(2-phenylethyl)-4-piperidone.

-

-

Step 2: Reductive Amination.

-

Reactants: N-(2-phenylethyl)-4-piperidone, aniline, sodium triacetoxyborohydride, acetic acid.

-

Solvent: Dichloroethane.

-

Procedure: To a solution of N-(2-phenylethyl)-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane, acetic acid (1.1 eq) is added, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried and concentrated to yield N-phenyl-1-(2-phenylethyl)piperidin-4-amine.

-

-

Step 3: N-Acylation.

-

Reactants: N-phenyl-1-(2-phenylethyl)piperidin-4-amine, propionyl chloride, diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane.

-

Procedure: The product from Step 2 (1.0 eq) is dissolved in dichloromethane and cooled in an ice bath. DIPEA (2.0 eq) is added, followed by the dropwise addition of propionyl chloride (2.0 eq). The mixture is stirred for 2 hours at room temperature. The reaction is partitioned between dichloromethane and water, and the organic layer is washed, dried, and concentrated. Purification by flash column chromatography affords Fentanyl.[24]

-

Synthesis of Haloperidol [21][25]

-

Step 1: Preparation of γ-chloro-4-fluorobutyrophenone.

-

Reactants: Fluorobenzene, 4-chlorobutyryl chloride, aluminum chloride (AlCl₃).

-

Procedure: This Friedel-Crafts acylation involves reacting fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like AlCl₃ to form the butyrophenone intermediate.

-

-

Step 2: Condensation.

-

Reactants: γ-chloro-4-fluorobutyrophenone, 4-(4-chlorophenyl)-4-hydroxypiperidine, sodium carbonate.

-

Solvent: Toluene, potassium iodide (catalyst).

-

Procedure: A mixture of the butyrophenone intermediate from Step 1, 4-(4-chlorophenyl)-4-hydroxypiperidine, sodium carbonate, and a catalytic amount of potassium iodide in toluene is refluxed for several hours. The reaction mixture is then cooled, washed with water, and the organic layer is concentrated. The crude product is recrystallized to yield Haloperidol.

-

Synthesis of Donepezil [26][27]

-

Step 1: Aldol Condensation.

-

Reactants: 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine, a strong base (e.g., lithium diisopropylamide - LDA).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: 5,6-dimethoxy-1-indanone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78°C). A solution of LDA is added dropwise to form the enolate. 1-benzyl-4-formylpiperidine is then added, and the reaction is allowed to warm to room temperature. This yields an aldol adduct which dehydrates to form 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidenyl]methyl piperidine.

-

-

Step 2: Reduction.

-

Reactants: The product from Step 1, hydrogen gas, palladium on carbon (Pd/C) catalyst.

-

Solvent: Acetic acid, ethyl acetate, and rectified spirit mixture.

-

Procedure: The unsaturated intermediate is dissolved in the solvent mixture, and a Pd/C catalyst is added. The mixture is subjected to hydrogenation at a pressure of 55-60 psi and a temperature of 25-30°C until the reaction is complete.[27] The catalyst is filtered off, and the solvent is removed.

-

-

Step 3: Salt Formation.

-

Reactants: The product from Step 2, methanolic hydrochloric acid.

-

Solvent: Methanol, diisopropylether.

-

Procedure: The free base is dissolved in methanol, and the pH is adjusted to 2.0-2.5 with methanolic HCl. Diisopropylether is added to precipitate the hydrochloride salt. The solid is filtered, purified by recrystallization, and dried to yield Donepezil Hydrochloride.[27]

-

Biological Assay Protocols

Dopamine D2 Receptor Radioligand Competition Binding Assay [28]

-

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., Haloperidol) for the D2 receptor.

-

Materials:

-

Membrane preparation from cells expressing human D2 receptors.

-

Radioligand: [³H]Spiperone.

-

Non-specific binding control: (+)-Butaclamol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Test compound (Haloperidol) at various concentrations.

-

Glass fiber filters and a filtration apparatus.

-

Liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate the D2 receptor membrane preparation with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [13][29]

-

Objective: To determine the IC₅₀ of a test compound (e.g., Donepezil) for AChE.

-

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Purified AChE enzyme.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: Acetylthiocholine iodide.

-

DTNB solution.

-

Test compound (Donepezil) at various concentrations.

-

96-well plate and a microplate reader.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, DTNB solution, and the AChE enzyme.

-

Add the test compound at various concentrations to the respective wells. A control well receives only the solvent.

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding the acetylthiocholine substrate to all wells.

-

Measure the absorbance at 412 nm kinetically over several minutes.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to the control and plot against the compound concentration to calculate the IC₅₀ value.

-

Drug Discovery Workflow

The discovery of novel N-substituted piperidine drug candidates often follows a high-throughput screening (HTS) workflow. This systematic process allows for the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[4][10]

This workflow begins with the development of a robust and automated biological assay.[1] A large library of diverse N-substituted piperidine compounds is then screened in the primary assay.[10] Data from this screen is analyzed to identify initial "hits," which are then re-tested and subjected to dose-response analysis for confirmation. Confirmed hits proceed to secondary assays to determine selectivity and elucidate their mechanism of action, ultimately leading to structure-activity relationship (SAR) studies for lead optimization and the selection of candidates for preclinical development.[1]

References

- 1. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]

- 8. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 9. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]